Methyl 2-{[(4-methyl-3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-methyl-3,5-dinitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methyl-3,5-dinitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes. The Gewald reaction, for example, is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-3,5-dinitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Methyl 2-(4-methyl-3,5-dinitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of methyl 2-(4-methyl-3,5-dinitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
Methyl 2-(4-methyl-3,5-dinitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate is unique due to its specific functional groups and structural complexity. The presence of the dinitrobenzamido group and the cycloocta[b]thiophene ring system distinguishes it from other thiophene derivatives, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C20H21N3O7S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 2-[(4-methyl-3,5-dinitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21N3O7S/c1-11-14(22(26)27)9-12(10-15(11)23(28)29)18(24)21-19-17(20(25)30-2)13-7-5-3-4-6-8-16(13)31-19/h9-10H,3-8H2,1-2H3,(H,21,24) |
InChI Key |
QKDLKTSMQNDDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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